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Compound of Interest

Compound Name: Dibenzoyl-L-tartaric acid

Cat. No.: B8747184

This guide provides a comprehensive overview of the spectroscopic data for Dibenzoyl-L-
tartaric acid, tailored for researchers, scientists, and professionals in drug development. It
includes detailed spectroscopic data, experimental protocols, and a workflow visualization to
facilitate a deeper understanding of the molecular characterization of this important chiral
compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Dibenzoyl-L-tartaric acid,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Table 1: *H NMR Spectroscopic Data for Dibenzoyl-L-tartaric Acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic Protons
~8.0 Multiplet 4H
(ortho to C=0)
_ Aromatic Protons
~7.6 Multiplet 2H
(para to C=0)
] Aromatic Protons
~7.4 Multiplet 4H
(meta to C=0)
) Methine Protons (-
~5.9 Singlet 2H
CH-)
. . Carboxylic Acid
Broad Signal Singlet 2H

Protons (-COOH)

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Table 2: 13C NMR Spectroscopic Data for Dibenzoyl-L-tartaric Acid

Chemical Shift (6) ppm

Assignment

~168 Carboxylic Acid Carbonyl (C=0)
~165 Ester Carbonyl (C=0)

~134 Aromatic Carbon (para)

~130 Aromatic Carbon (ortho)

~129 Aromatic Carbon (ipso)

~128 Aromatic Carbon (meta)

~72 Methine Carbon (-CH-)

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Table 3: IR Spectroscopic Data for Dibenzoyl-L-tartaric Acid

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b8747184?utm_src=pdf-body
https://www.benchchem.com/product/b8747184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8747184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)
~3070 Medium Aromatic C-H stretch

~1720 Strong C=0 stretch (Ester)

~1690 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1450 Medium-Weak Aromatic C=C stretch

~1270 Strong C-O stretch (Ester)

~1100 Strong C-O stretch

Table 4: Mass Spectrometry (MS) Data for Dibenzoyl-L-tartaric Acid

m/z Interpretation

358.07 [M]* (Molecular lon)
237.05 [M - C7HsO2]*

122.04 [C7He0O2]* (Benzoic Acid)
105.03 [C7Hs0]* (Benzoyl Cation)
77.04 [CeHs]* (Phenyl Cation)

Note: The molecular formula of Dibenzoyl-L-tartaric acid is C1sH140s, with a molecular weight
of 358.30 g/mol .[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of Dibenzoyl-L-tartaric acid (typically 5-10 mg) is dissolved
in a deuterated solvent (e.g., DMSO-de, CDCls, or Methanol-da4) to a final volume of
approximately 0.6-0.7 mL in a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 300 MHz or higher.

'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative
to a residual solvent peak or an internal standard (e.qg., tetramethylsilane, TMS).

13C NMR Acquisition: The spectrum is typically acquired using a proton-decoupled pulse
sequence. A larger number of scans is usually required compared to *H NMR to obtain a
satisfactory signal-to-noise ratio. Chemical shifts are referenced to the deuterated solvent
signal.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of Dibenzoyl-L-tartaric acid (1-2
mgq) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly onto the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded and subtracted from the sample spectrum. The positions of the absorption bands
are reported in wavenumbers (cm~1).[1]

2.3 Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Dibenzoyl-L-tartaric acid is prepared in a suitable
volatile solvent (e.g., methanol, acetonitrile).
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e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Matrix-Assisted Laser Desorption/lonization - MALDI) is
used.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the resulting ions is measured. The instrument is operated in either
positive or negative ion mode to detect the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Dibenzoyl-L-tartaric acid.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Dibenzoyl-L-tartaric Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8747184+#spectroscopic-data-nmr-ir-ms-of-dibenzoyl-
I-tartaric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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